N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride
Overview
Description
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is a chemical compound that features a piperidine ring attached to a pyrazine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine intermediate under basic conditions.
Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the piperidine-pyrazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a benzamide group instead of a carboxamide.
N-Phenylpyrazine-2-carboxamides: Analogues with phenyl groups instead of piperidine.
Uniqueness
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a pyrazine ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDXHLDLGYMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671561 | |
Record name | N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-85-6 | |
Record name | N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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